molecular formula C22H28N2O3S B5522860 1-{4-[4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one

1-{4-[4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one

Cat. No.: B5522860
M. Wt: 400.5 g/mol
InChI Key: RRXJLXHSARIQFD-UHFFFAOYSA-N
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Description

1-{4-[4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one is an organic compound that features a piperazine ring substituted with a phenyl group and a tetramethylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one typically involves the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Substitution with phenyl group: The piperazine ring is then reacted with a phenyl halide (such as bromobenzene) in the presence of a base (e.g., potassium carbonate) to introduce the phenyl group.

    Introduction of the tetramethylbenzenesulfonyl group: The final step involves the reaction of the phenyl-substituted piperazine with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl halides in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the phenyl or piperazine rings.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{4-[4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Biology: It can be used in the study of receptor-ligand interactions and as a probe in biochemical assays.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 1-{4-[4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can act as a ligand, binding to receptors in the central nervous system, while the tetramethylbenzenesulfonyl group may enhance the compound’s lipophilicity and membrane permeability. This allows the compound to effectively modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[4-(methyl)piperazin-1-yl]phenyl}ethan-1-one: This compound lacks the tetramethylbenzenesulfonyl group, which may result in different pharmacokinetic properties.

    4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a boron-containing group instead of the piperazine ring, leading to different chemical reactivity and applications.

Uniqueness

1-{4-[4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one is unique due to the presence of both the piperazine ring and the tetramethylbenzenesulfonyl group. This combination imparts specific chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-15-14-16(2)18(4)22(17(15)3)28(26,27)24-12-10-23(11-13-24)21-8-6-20(7-9-21)19(5)25/h6-9,14H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXJLXHSARIQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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